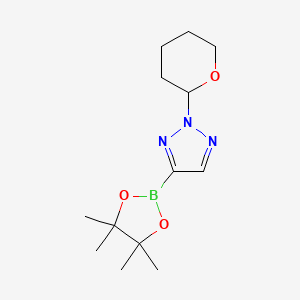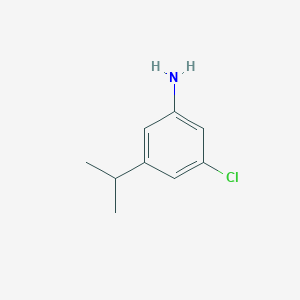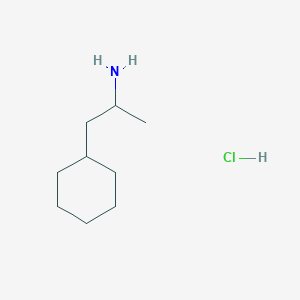
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, also known as rac-MPCA, is a chiral molecule that has been studied for its potential applications in a variety of scientific fields. It is a derivative of pyrazole, which is a five-membered heterocyclic ring composed of nitrogen and carbon atoms. Rac-MPCA has been found to possess a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments. In
科学研究应用
Rac-MPCA has been studied for its potential applications in a variety of scientific fields. It has been used in studies of the mechanism of action of certain drugs, as well as in studies of the biochemical and physiological effects of drugs. It has also been used in studies of the structure and function of proteins, as well as in studies of the structure and function of enzymes.
作用机制
The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is not fully understood. However, it is believed that the molecule binds to certain proteins and enzymes, altering their structure and function. It is also believed that rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid can interact with certain receptors in the body, leading to changes in the biochemical and physiological effects of certain drugs.
Biochemical and Physiological Effects
Rac-MPCA has been found to possess a range of biochemical and physiological effects. It has been found to interact with certain proteins and enzymes, leading to changes in their structure and function. It has also been found to interact with certain receptors in the body, leading to changes in the biochemical and physiological effects of certain drugs.
实验室实验的优点和局限性
The use of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is a chiral molecule, which can be used to study the effects of chirality on certain biochemical and physiological processes. Another advantage is that it can be used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of drugs. One limitation is that it is not always easy to obtain rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid in a pure form, which can lead to inaccurate results in some experiments.
未来方向
The future directions for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid research are numerous. One potential future direction is to study the effects of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid on other biochemical and physiological processes, such as the regulation of gene expression. Another potential future direction is to study the effects of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid on the structure and function of other proteins and enzymes. Additionally, further research could be conducted to explore the mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, as well as its potential applications in drug development.
合成方法
Rac-MPCA can be synthesized through a variety of methods, including the Mitsunobu reaction and the Stork enamine reaction. The Mitsunobu reaction is a chemical reaction between an alcohol and an acid chloride that yields a tertiary alcohol. This reaction can be used to synthesize rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid from a pyrazole derivative and a carboxylic acid chloride. The Stork enamine reaction is a nucleophilic addition reaction that yields an enamine. This reaction can be used to synthesize rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid from an aldehyde and an enamine.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxybutane", "1-methyl-1H-pyrazole-4-carboxylic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "The first step involves the opening of the epoxide ring of 2,3-epoxybutane with sodium hydroxide to form 3-hydroxybutanol.", "The 3-hydroxybutanol is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of hydrochloric acid to form the corresponding ester.", "The ester is then hydrolyzed with sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with sodium azide to form the corresponding azide.", "The azide is then reduced with hydrogen gas in the presence of palladium on carbon to form the target compound, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid." ] } | |
CAS 编号 |
1955499-60-1 |
产品名称 |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid |
分子式 |
C10H14N2O3 |
分子量 |
210.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





